2-Bromo-5-(3-methoxyphenyl)-1-pentene
Overview
Description
2-Bromo-5-(3-methoxyphenyl)-1-pentene is a useful research compound. Its molecular formula is C12H15BrO and its molecular weight is 255.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Brominated Trihalomethylenones Precursors : A study explored brominated precursors, such as those related to "2-Bromo-5-(3-methoxyphenyl)-1-pentene," for synthesizing pyrazoles and related heterocycles. These precursors are versatile in cyclocondensation reactions, leading to various heterocyclic compounds with potential applications in drug development and materials science (Martins et al., 2013).
Ionic Hydrogenation of α,β-Unsaturated Ketones : Research on the ionic hydrogenation of α,β-unsaturated ketones, related to the structure of "this compound," showcases how these reactions can produce saturated ketones. This process is crucial for the synthesis of complex molecules in organic chemistry (Koltunov et al., 2001).
Synthesis of Diversely Functionalized Compounds : A study described the synthesis of unsymmetrical mono-carbonyl curcuminoids, showcasing the breadth of chemical transformations possible with bromo-methoxyphenyl compounds. These synthetic methodologies contribute to the development of novel compounds with potential therapeutic applications (Khalid et al., 2020).
Applications in Materials Science
- Liquid Crystal Components : The synthesis of (E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acetic acid, a liquid crystal component, demonstrates the application of bromo-methoxyphenyl compounds in the field of materials science. The use of microwave-assisted flow reactors for this synthesis points to innovative manufacturing techniques for liquid crystal displays and other electronic devices (Egami et al., 2018).
Anticorrosive Properties
- Corrosion Inhibition : The compound 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione was studied for its corrosion inhibition properties on mild steel. Such studies are crucial for developing protective coatings for industrial applications, showcasing another facet of the utility of bromo-methoxyphenyl compounds (Al-amiery et al., 2020).
Properties
IUPAC Name |
1-(4-bromopent-4-enyl)-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-10(13)5-3-6-11-7-4-8-12(9-11)14-2/h4,7-9H,1,3,5-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLANSEBPJHTHPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCC(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255139 | |
Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601255139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1143461-65-7 | |
Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-3-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1143461-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601255139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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